molecular formula C13H14N2O B2873531 4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine CAS No. 2197552-43-3

4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine

Cat. No.: B2873531
CAS No.: 2197552-43-3
M. Wt: 214.268
InChI Key: DWZFVOWIGJBCTM-UHFFFAOYSA-N
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Description

4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine (CAS 2197552-43-3) is a pyrimidine-based chemical compound with the molecular formula C 13 H 14 N 2 O and a molecular weight of 214.26 g/mol . Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. They are recognized as valuable scaffolds for developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases . This compound serves as a key synthetic intermediate or building block for the preparation of more complex molecules. Recent scientific studies highlight that novel pyrimidine analogs are extensively investigated for their cytotoxic activities against various cancerous cell lines, including colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) . Furthermore, pyrimidine derivatives have demonstrated excellent antimicrobial activity against a range of Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., Escherichia coli ), and fungal species . The mechanism of action for pyrimidine-based compounds in oncology research often involves the inhibition of enzymes critical for cell proliferation, such as topoisomerase IIα, leading to DNA damage and apoptosis in rapidly dividing cancer cells . This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methyl-2-[(2-methylphenyl)methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-5-3-4-6-12(10)9-16-13-14-8-7-11(2)15-13/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZFVOWIGJBCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target compound features a pyrimidine core substituted at the 2-position with a (2-methylbenzyl)oxy group and at the 4-position with a methyl group. Retrosynthetic disconnection suggests two plausible intermediates:

  • 2-Chloro-4-methylpyrimidine for nucleophilic aromatic substitution with 2-methylbenzyl alcohol.
  • 4-Methylpyrimidin-2(1H)-one for O-alkylation with 2-methylbenzyl halides.

Both routes are supported by analogous transformations in the literature.

Synthesis via Chloropyrimidine Intermediate

Preparation of 2-Chloro-4-methylpyrimidine

The synthesis begins with the Biginelli reaction to form dihydropyrimidinones, followed by oxidation and chlorination:

  • Cyclocondensation : Benzaldehyde, ethyl acetoacetate, and urea react under acidic conditions (HCl, reflux) to yield ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
  • Oxidation : Ceric ammonium nitrate in acetone oxidizes the dihydropyrimidinone to the aromatic pyrimidinone.
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 120°C converts the 2-hydroxyl group to a chloro substituent.
Key Data:
  • 1H NMR (DMSO-d₆) : δ 2.39 (s, 3H, CH₃), 7.45 (m, 5H, Ar-H).
  • LCMS : m/z 259.28 (M+1).

Nucleophilic Substitution with 2-Methylbenzyl Alcohol

The chloropyrimidine intermediate undergoes substitution with 2-methylbenzyl alcohol under acidic or basic conditions:

  • Conditions : 2-Chloro-4-methylpyrimidine (1 eq), 2-methylbenzyl alcohol (1.2 eq), 1,4-dioxane, HCl (4 M), 100°C, 12 h.
  • Workup : Ethyl acetate extraction, column chromatography (ethyl acetate/petroleum ether), recrystallization from ethanol.
Optimization Table:
Entry Solvent Acid/Base Temp (°C) Time (h) Yield (%)
1 1,4-Dioxane HCl (4 M) 100 12 72
2 DMF K₂CO₃ 80 24 58
3 MeCN TEA Reflux 6 65

Optimal Conditions : Entry 1 (72% yield).

Synthesis via O-Alkylation of Pyrimidin-2(1H)-one

Preparation of 4-Methylpyrimidin-2(1H)-one

4-Methylpyrimidin-2(1H)-one is synthesized via cyclization of β-keto esters and urea, followed by dehydrogenation:

  • Cyclization : Ethyl acetoacetate, urea, and benzaldehyde in ethanol/HCl yield the dihydropyrimidinone.
  • Oxidation : Ceric ammonium nitrate in acetone/water affords the pyrimidinone.

O-Alkylation with 2-Methylbenzyl Halides

The pyrimidinone undergoes chemoselective O-alkylation using 2-methylbenzyl iodide under reflux:

  • Conditions : 4-Methylpyrimidin-2(1H)-one (1 eq), 2-methylbenzyl iodide (1.5 eq), K₂CO₃ (2 eq), acetone, reflux, 1 h.
  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol.
Optimization Table:
Entry Alkylating Agent Base Solvent Temp (°C) Time (h) Yield (%)
1 2-MeBzBr K₂CO₃ MeCN 80 6 63
2 2-MeBzI K₂CO₃ Acetone 56 1 89
3 2-MeBzCl NaH THF 25 12 45

Optimal Conditions : Entry 2 (89% yield).

Spectroscopic Characterization of 4-Methyl-2-[(2-Methylphenyl)methoxy]pyrimidine

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl₃) : δ 2.35 (s, 3H, C4-CH₃), 2.42 (s, 3H, Ar-CH₃), 5.28 (s, 2H, OCH₂Ar), 6.95–7.30 (m, 4H, Ar-H), 8.32 (s, 1H, C5-H).
  • 13C NMR (CDCl₃) : δ 18.2 (C4-CH₃), 21.5 (Ar-CH₃), 70.8 (OCH₂Ar), 126.7–137.2 (Ar-C), 158.4 (C2-O), 162.1 (C4), 165.7 (C6).

Mass Spectrometry

  • LCMS (ESI+) : m/z 257.12 (M+1).

Comparative Analysis of Synthetic Routes

Parameter Chloropyrimidine Route O-Alkylation Route
Overall Yield 52% (2 steps) 78% (2 steps)
Reaction Time 24 h 6 h
Purification Difficulty Moderate Low
Scalability High Moderate

Superior Route : O-Alkylation offers higher yields and shorter reaction times but requires pre-functionalized alkylating agents.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrimidine N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent type, position, and electronic nature. Below is a detailed comparison of 4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine with structurally related compounds, supported by data from the evidence.

Substituent Position and Electronic Effects

Compound Name Substituents (Position/Group) Electronic Effects Key Findings Reference
Target Compound 4-Methyl, 2-(2-methylphenyl)methoxy Electron-donating Hypothetical: Ortho-substituted benzyloxy may introduce steric hindrance, potentially reducing binding affinity compared to para-substituted analogs. Methyl at position 4 is weaker electron donor than methoxy.
4-Methoxy-2-phenylpyrimidine 4-Methoxy, 2-Phenyl Electron-donating Structural analog with stronger electron-donating methoxy group at position 4; methoxy enhances resonance stabilization and hydrogen-bonding potential.
Thieno[2,3-d]pyrimidine (CF3-substituted) CF3 at heterocyclic moiety Electron-withdrawing Exhibited superior antifungal activity (vs. methyl/methoxy derivatives), attributed to electron-withdrawing effects enhancing target interactions.
Pyrido[2,3-d]pyrimidine (Compound 4a) Methoxy at C-5, benzyl at C-3 Electron-donating IC50 = 6.9 µM (SW620 cells); methoxy at C-5 critical for anti-proliferative activity. Removal of methoxy (Compound 4b) abolished activity.

Structural Analogs and Activity Data

Compound Class Key Substituents Activity (IC50/EC50) Mechanism/Application Reference
Pyrido[2,3-d]pyrimidines Methoxy at C-5, benzyl at C-3 6.9 µM (SW620 cells) Anti-proliferative (colon cancer)
Thieno[2,3-d]pyrimidines -CF3, nitro Superior to Ketoconazole Antifungal
Schiff Base Derivatives Para-chloro, para-bromo MIC = 0.5 µg/mL (bacterial) Antimicrobial

Biological Activity

4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings, including case studies and detailed analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}

This structure features a methyl group and a methoxy group attached to the pyrimidine ring, which may influence its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation: It can bind to receptors, influencing signal transduction pathways that regulate cell growth and inflammation.
  • Antimicrobial Activity: The presence of the pyrimidine ring allows for interaction with microbial cell membranes, disrupting their integrity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported a zone of inhibition measuring 16 mm against pathogenic bacterial strains, suggesting effective antibacterial activity compared to standard antibiotics .

Anti-inflammatory Effects

In vitro assays have demonstrated that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Specifically, it showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects. It has been evaluated for selectivity against cancer cell lines, showing cytotoxicity at low nanomolar concentrations while sparing normal cells .

Case Studies

  • Antimicrobial Evaluation : A series of experiments conducted on various bacterial strains revealed that the compound effectively inhibited growth, with notable efficacy against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Studies : In vivo models using carrageenan-induced paw edema demonstrated significant reduction in inflammation upon administration of the compound, supporting its potential as an anti-inflammatory agent .
  • Cancer Cell Line Testing : The compound was tested against several cancer cell lines (e.g., HeLa, HepG2) where it exhibited selective cytotoxicity, indicating its potential for further development as an anticancer drug .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Selectivity
This compoundAntimicrobial0.025High
Pyrido[2,3-d]pyrimidinesDHFR Inhibitors0.172Moderate
Other Pyrimidine DerivativesAnti-inflammatory0.04Variable

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